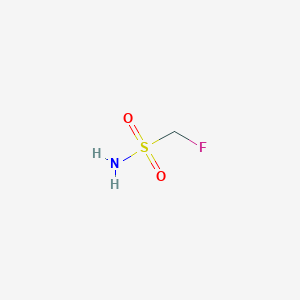
1-Bromo-2-((4-chlorobenzyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-((4-chlorobenzyl)oxy)benzene is a di-substituted benzene derivative with bromine and chlorobenzyl groups. This compound is of interest due to its potential applications in various fields, including the synthesis of graphene nanoribbons and as a precursor for pharmaceutical compounds such as CCR5 antagonists .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler benzene derivatives. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, is prepared through elimination, reduction, and bromination reactions using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials . These synthetic routes are crucial for the production of more complex molecules, including CCR5 antagonists, which have shown bioactivity in preliminary studies .
Molecular Structure Analysis
The molecular structure of di-substituted benzene derivatives has been extensively studied using various spectroscopic methods. For example, the crystal structure of a bromo analogue of a related compound shows significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . Additionally, vibrational spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the geometry and normal modes of vibration of these molecules .
Chemical Reactions Analysis
The reactivity of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene and its analogues is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the synthesis of CCR5 antagonists involves elimination reactions of brominated intermediates with other compounds . The halogen atoms play a crucial role in these reactions, affecting the overall yield and efficiency of the synthesis process.
Physical and Chemical Properties Analysis
The physical and chemical properties of di-substituted benzene derivatives are characterized using different analytical techniques. NMR spectroscopy, including 1H and 2H NMR, provides detailed information about the electronic environment of hydrogen atoms in the molecule, which is affected by the presence of halogen substituents . Computational methods, such as DFT calculations, complement experimental data by predicting vibrational frequencies, molecular orbitals, and other properties like hyperpolarizability and Mulliken charges . These studies help in understanding the influence of substituents on the physical and chemical behavior of the benzene core.
科学的研究の応用
Synthesis of CCR5 Antagonists
- 1-Bromo-2-((4-chlorobenzyl)oxy)benzene is used in the synthesis of non-peptide CCR5 antagonists, which have applications in HIV-1 prevention. The compound is synthesized using elimination, reduction, and bromization reactions, and exhibits significant bioactivity. Its structure is characterized using NMR, IR, and MS techniques (Cheng De-ju, 2015).
Antagonist Benzamide Derivatives
- It also plays a role in the creation of benzamide derivatives, which are further tested for biological activities. The structure of these products is characterized by NMR and MS analyses (H. Bi, 2015).
Fluorescence Properties
- This chemical is involved in the synthesis of compounds with notable photoluminescence properties. The fluorescence intensity and characteristics in different states (solution and solid) are investigated, showcasing its potential in applications requiring fluorescence properties (Liang Zuo-qi, 2015).
Ring Halogenation
- In the field of organic chemistry, it's used in ring halogenation processes. This involves using specific catalysts for the halogenation of polyalkylbenzenes, demonstrating its utility in complex organic synthesis (P. Bovonsombat & E. Mcnelis, 1993).
Chemical Synthesis and Characterization
- Its role in the synthesis of specific organic compounds, characterized by various spectroscopic methods, highlights its versatility in chemical synthesis and analytical chemistry. This includes its use in the preparation of compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide (Cheng De-ju, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds have been used as reagents in the synthesis of drugs like dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Mode of Action
The compound 1-Bromo-2-((4-chlorobenzyl)oxy)benzene likely undergoes reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . The resulting compound then reacts with N-bromosuccinimide to form the brominated compound .
Biochemical Pathways
Similar compounds have been involved in the synthesis of drugs that inhibit the sglt2 pathway , which plays a crucial role in glucose reabsorption in the kidneys .
Result of Action
Similar compounds have been used in the synthesis of drugs that inhibit the sglt2 pathway , potentially leading to decreased glucose reabsorption in the kidneys and improved glycemic control in patients with type 2 diabetes .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
特性
IUPAC Name |
1-bromo-2-[(4-chlorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVDDNFVZKFGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619997 |
Source


|
| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494772-51-9 |
Source


|
| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

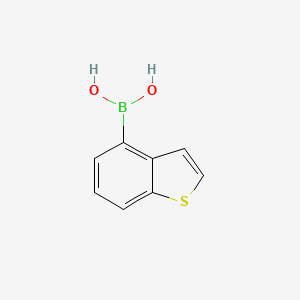
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
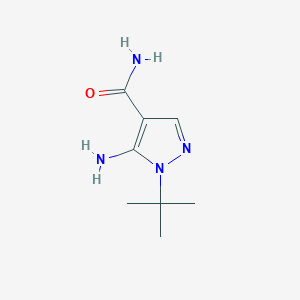

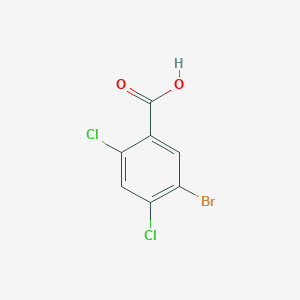

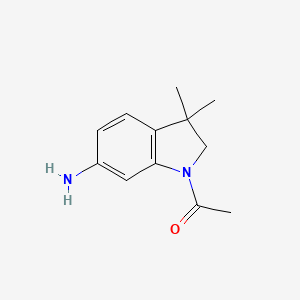
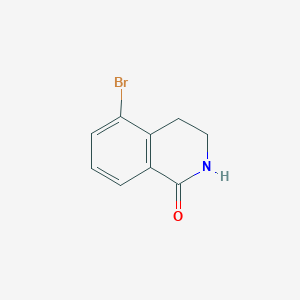
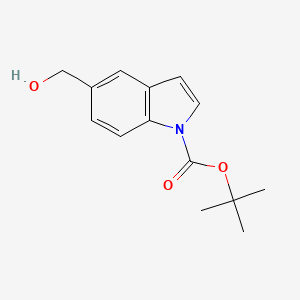



![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
